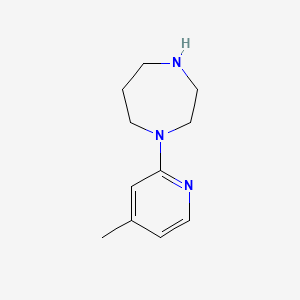

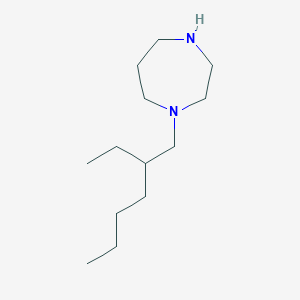

1-(4-Methylpyridin-2-yl)-1,4-diazepane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“1-(4-Methylpyridin-2-yl)thiourea” is a compound that has been used in the synthesis of 2-aminothiazoles . It’s a part of a collection of unique chemicals provided by Sigma-Aldrich .

Synthesis Analysis

The compound was synthesized by reacting 4-methylpyridin-2-amine with 3-bromothiophene-2-carbaldehyde to obtain the Schiff base (E)-1-(3-bromothiophen-2-yl)-N-(4-methylpyridin-2-yl)methanimine .Molecular Structure Analysis

Two polymorphic forms of “1-(4-Methylpyridin-2-yl)thiourea” have been described, both crystallizing in the monoclinic system but exhibiting distinctly different intermolecular hydrogen bonding patterns .Chemical Reactions Analysis

The compound has been used in the synthesis of 2-aminothiazoles via the Hantzsch reaction . It has also been involved in the synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones .Physical And Chemical Properties Analysis

The compound “(4-methylpyridin-2-yl)methanamine” is a solid with a molecular weight of 122.17 .Applications De Recherche Scientifique

Biological Activities and Pharmaceutical Applications

1,4-Diazepines, including compounds like 1-(4-Methylpyridin-2-yl)-1,4-diazepane, are recognized for their wide range of biological activities. These heterocyclic compounds are associated with antipsychotic, anxiolytic, anthelmintic, anticonvulsant, antibacterial, antifungal, and anticancer properties. This breadth of biological activity underscores their potential for pharmaceutical application. Research has focused on the synthesis, reactions, and biological evaluation of 1,4-diazepines, highlighting their significance in medicinal chemistry and pharmaceutical industries. The exploration of 1,4-diazepine derivatives is driven by their promising therapeutic applications, making them valuable targets for drug development (Rashid et al., 2019).

Environmental Impact and Removal Techniques

Benzodiazepine derivatives, related to 1,4-diazepines, have been identified as emerging environmental contaminants due to their widespread prescription and potential for environmental persistence. Research focusing on the environmental occurrence, fate, and transformation of these compounds reveals their presence in various water sources, including hospital effluents and surface waters. The study highlights the challenges associated with their removal during water treatment processes and identifies transformation products formed during treatment. The findings emphasize the need for comprehensive water treatment methods to effectively remove benzodiazepine derivatives from the environment, thereby mitigating their potential impact on aquatic ecosystems and human health (Kosjek et al., 2012).

Synthesis and Chemical Properties

The synthesis and chemical reactions of 1,4-diazepines and related structures have been extensively studied. These efforts aim to develop efficient synthetic routes for these compounds, given their relevance in pharmaceuticals. Techniques involve the condensation of specific diamines with electrophilic reagents to yield various 1,4-diazepine derivatives. Such synthetic strategies are crucial for the production of compounds with desired biological activities, enabling further exploration of their therapeutic potential (Ibrahim, 2011).

Mécanisme D'action

Target of Action

The primary targets of 1-(4-Methylpyridin-2-yl)-1,4-diazepane are Nitric oxide synthase, inducible and Nitric oxide synthase, endothelial . These enzymes play a crucial role in the production of nitric oxide, a key signaling molecule involved in numerous physiological and pathological processes.

Mode of Action

It is believed to interact with its targets, potentially influencing the production of nitric oxide . This interaction could lead to changes in cellular signaling pathways, impacting various biological processes.

Biochemical Pathways

Given its potential interaction with nitric oxide synthase, it may influence the nitric oxide signaling pathway . Nitric oxide plays a pivotal role in various physiological processes, including vasodilation, immune response, and neurotransmission.

Result of Action

Given its potential interaction with nitric oxide synthase, it may influence cellular processes regulated by nitric oxide

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

1-(4-methylpyridin-2-yl)-1,4-diazepane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3/c1-10-3-5-13-11(9-10)14-7-2-4-12-6-8-14/h3,5,9,12H,2,4,6-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBNWZRXHPJTOEH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)N2CCCNCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Methylpyridin-2-yl)-1,4-diazepane | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(4-Chloro-3-fluorophenyl)methyl]-1,4-diazepane](/img/structure/B6331701.png)

![1-[(2,5-Difluorophenyl)methyl]-1H-pyrazol-4-amine](/img/structure/B6331751.png)

![(2E)-1-Phenyl-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one](/img/structure/B6331790.png)